molecular formula C17H16O4 B13214425 2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid

2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid

Cat. No.: B13214425
M. Wt: 284.31 g/mol
InChI Key: SQMNJOUSDDDVDK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H16O4. It is a derivative of propanoic acid and features a phenoxyphenyl group, which contributes to its unique chemical properties. This compound is primarily used in research and industrial applications due to its versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound’s reactivity allows it to modify proteins and enzymes, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C17H16O4/c1-17(2,16(19)20)15(18)12-8-10-14(11-9-12)21-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20)

InChI Key

SQMNJOUSDDDVDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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